(S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine
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Overview
Description
(S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine is an organic compound that features a brominated pyridine ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine typically involves the bromination of a pyridine derivative followed by the introduction of the ethane-1,2-diamine group. One possible route is:
Bromination: Starting with 2-ethylpyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Amination: The brominated intermediate can then undergo nucleophilic substitution with ethane-1,2-diamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the amine groups.
Reduction: De-brominated product.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a ligand in the study of enzyme interactions or receptor binding.
Medicine: Potential use in drug development, particularly in the design of inhibitors or modulators of biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the amine groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of bromine.
(S)-1-(5-Iodopyridin-2-yl)ethane-1,2-diamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diamine can impart unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
(1S)-1-(5-bromopyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10BrN3/c8-5-1-2-7(11-4-5)6(10)3-9/h1-2,4,6H,3,9-10H2/t6-/m0/s1 |
InChI Key |
SIRDLECDOLOJBF-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](CN)N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CN)N |
Origin of Product |
United States |
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